Potassium trifluoro(4-hexylphenyl)borate
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Overview
Description
Potassium trifluoro(4-hexylphenyl)borate is an organoboron compound that has gained attention due to its unique properties and applications in various fields. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability, ease of handling, and versatility in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-hexylphenyl)borate can be synthesized through the reaction of 4-hexylphenylboronic acid with potassium hydrogen fluoride (KHF2) in the presence of a suitable solvent. The reaction typically involves the following steps:
- Dissolution of 4-hexylphenylboronic acid in a solvent such as tetrahydrofuran (THF).
- Addition of potassium hydrogen fluoride to the solution.
- Stirring the reaction mixture at room temperature for several hours.
- Isolation and purification of the product by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(4-hexylphenyl)borate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the organotrifluoroborate with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids or esters.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids/Esters: Formed through oxidation.
Substituted Organoboron Compounds: Formed through nucleophilic substitution
Scientific Research Applications
Potassium trifluoro(4-hexylphenyl)borate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of potassium trifluoro(4-hexylphenyl)borate in chemical reactions involves the activation of the boron center, which facilitates the transfer of the trifluoroborate group to other molecules. In Suzuki-Miyaura coupling, the palladium catalyst activates the boron center, allowing the transfer of the aryl group to the halide substrate, forming a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-methylphenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium trifluoro(4-formylphenyl)borate
Uniqueness
Potassium trifluoro(4-hexylphenyl)borate is unique due to its long alkyl chain, which imparts different solubility and reactivity properties compared to other organotrifluoroborates. This makes it particularly useful in the synthesis of lipophilic compounds and materials .
Properties
Molecular Formula |
C12H17BF3K |
---|---|
Molecular Weight |
268.17 g/mol |
IUPAC Name |
potassium;trifluoro-(4-hexylphenyl)boranuide |
InChI |
InChI=1S/C12H17BF3.K/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14,15)16;/h7-10H,2-6H2,1H3;/q-1;+1 |
InChI Key |
XFGSREBILGWAOS-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CCCCCC)(F)(F)F.[K+] |
Origin of Product |
United States |
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